molecular formula C12H14I2N2 B1580435 1,1'-Dimethyl-2,2'-bipyridinium diiodide CAS No. 23484-62-0

1,1'-Dimethyl-2,2'-bipyridinium diiodide

Cat. No.: B1580435
CAS No.: 23484-62-0
M. Wt: 440.06 g/mol
InChI Key: QFOJROLPJPRXTK-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular formula of 1,1’-Dimethyl-2,2’-bipyridinium diiodide is C12H14I2N2. The InChI code is InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2.


Chemical Reactions Analysis

The electrochemical behavior of Methyl Viologen depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .


Physical and Chemical Properties Analysis

Methyl Viologen has a high melting point of 287°C and a boiling point of 360°C. It is highly soluble in water, alcohol, and acetone. The compound has a high electron affinity, an oxidizing property, and a strong reducing agent property.

Scientific Research Applications

Crystallography

Research conducted by Tuoping Hu (2009) explored the crystal structure of a related compound, 1,1′-Dimethyl-4,4′-bipyridinium bis(triiodide), revealing insights into the charge-balancing role of triiodide ions and the planarity of the dication within the structure. Weak C—H⋯I interactions were observed, linking the ions into sheets (Tuoping Hu, 2009).

Radical Production in Biological Systems

Studies on the effects of bipyridinium herbicides, such as paraquat, have shown their role in generating highly reactive oxygen-centered free radicals within chloroplasts when exposed to sunlight. This radical generation mechanism has been linked to the rapid death of top growth in treated plants, demonstrating the potential of paraquat in studying oxidative stress and damage in biological systems (C. Babbs, J. Pham, R. Coolbaugh, 1989).

Photophysical Properties

Research on light-emitting iridium(III) and ruthenium(II) polypyridyl complexes, which include 2,2'-bipyridine moieties, has advanced the understanding of these materials' optical properties and their potential applications in light-emitting devices. The study by Veronica Marin et al. (2006) explored the synthesis, characterization, and luminescent properties of these complexes, highlighting the role of bipyridine derivatives in developing advanced photonic materials (Veronica Marin, E. Holder, R. Hoogenboom, E. Tekin, U. Schubert, 2006).

Redox Chemistry

The compound has also been investigated in the context of redox chemistry, particularly in the study of uranium(III) complexes containing redox-active bipyridine ligands. Steven J. Kraft et al. (2010) synthesized and characterized these complexes, providing insights into the reduction mechanisms and the potential for bipyridine ligands to exhibit redox activity, which could have implications for nuclear chemistry and materials science (Steven J. Kraft, P. Fanwick, S. Bart, 2010).

Mechanism of Action

The redox potential of Methyl Viologen is + 0.77 V, which makes it an excellent electron acceptor in electron transfer reactions. From the electrochemical observations, we can propose a mechanism of two-electron reduction of bipyri(mi)diniums .

Safety and Hazards

The safety information for 1,1’-Dimethyl-2,2’-bipyridinium diiodide includes the following hazard statements: H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

Methyl Viologen has been found to have antitumor, antimicrobial, and antiviral properties. It is also being investigated for its potential applications in redox flow batteries . The development of more energy-efficient storage systems is required to meet the growing worldwide demand for energy . Redox electrolytes are clearly a long-term choice for high-energy-density supercapacitor applications in the near future .

Properties

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOJROLPJPRXTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946165
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23484-62-0
Record name 1,1'-Dimethyl-2,2'-bipyridinium diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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